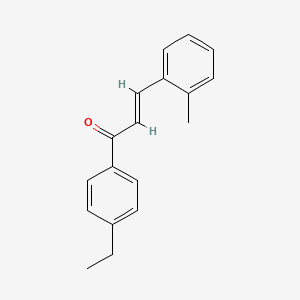

(2E)-1-(4-Ethylphenyl)-3-(2-methylphenyl)prop-2-en-1-one

Description

(2E)-1-(4-Ethylphenyl)-3-(2-methylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core flanked by two aromatic rings. The A-ring (4-ethylphenyl) and B-ring (2-methylphenyl) substituents are electron-donating alkyl groups, distinguishing it from chalcones with halogenated or methoxy substituents. This compound’s structural features influence its physicochemical properties, such as lipophilicity and electronic distribution, which are critical for biological interactions .

Properties

IUPAC Name |

(E)-1-(4-ethylphenyl)-3-(2-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O/c1-3-15-8-10-17(11-9-15)18(19)13-12-16-7-5-4-6-14(16)2/h4-13H,3H2,1-2H3/b13-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTIQFOZENGJJHO-OUKQBFOZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-Ethylphenyl)-3-(2-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 4-ethylbenzaldehyde and 2-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts such as solid bases or ionic liquids can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-Ethylphenyl)-3-(2-methylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or diketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides or diketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(2E)-1-(4-Ethylphenyl)-3-(2-methylphenyl)prop-2-en-1-one has various applications in scientific research, including:

Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-1-(4-Ethylphenyl)-3-(2-methylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcones

Electron-Donating vs. Electron-Withdrawing Groups

- Its potency is attributed to hydrogen-bonding interactions .

- Compound 2j ((E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone): Bromine (A-ring) and fluorine (B-ring) substituents, both electron-withdrawing, result in an IC50 of 4.70 μM. Lower electronegativity in substituents (e.g., methoxy) increases IC50 values (e.g., 70.79 μM for 2p) .

- (2E)-1-(4-chlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one (P16) : A potent MAO-B inhibitor (Ki = 0.11 μM) with a 4-chlorophenyl (electron-withdrawing) A-ring and 4-ethylphenyl B-ring. The chloro group enhances binding affinity compared to alkyl substituents .

Key Insight : The target compound’s 4-ethyl (A-ring) and 2-methyl (B-ring) groups are electron-donating, which may reduce enzyme inhibitory potency compared to halogenated analogs but improve membrane permeability due to increased lipophilicity .

Positional Effects of Substituents

- Ortho-Substituted Chalcones: The 2-methyl group on the B-ring in the target compound may sterically hinder interactions with flat binding pockets (e.g., ACE2 or MAO enzymes), as seen in PAAPA chalcones with para-substituted dimethylamino groups showing strong ACE2 affinity .

- Para-Substituted Chalcones : Derivatives like PAAPM and PAAPE (methoxy/ethoxy para-substituted) exhibit strong SPIKE protein interactions, while para-nitro groups (e.g., in P17) shift selectivity toward MAO-A .

Structural Analogues with Heterocyclic Moieties

- Thiophene- and Furan-Based Chalcones: Compounds like (2E)-1-(5-chlorothiophen-2-yl)-3-(4-ethylphenyl)prop-2-en-1-one (IC50 data unavailable) and furan-substituted chalcones (e.g., 3-(4-dimethylaminophenyl)-1-(furan-2-yl)prop-2-en-1-one) highlight the role of heterocycles in modulating electronic properties and binding interactions .

- Pyrazine Derivatives : Halogenated pyrazine chalcones (e.g., 13a-d) demonstrate antimicrobial activity, though substituent effects here are less characterized .

Biological Activity

(2E)-1-(4-Ethylphenyl)-3-(2-methylphenyl)prop-2-en-1-one, commonly known as a chalcone, is an organic compound characterized by its two phenyl rings and a conjugated double bond. Chalcones have garnered attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, summarizing key findings from various studies.

- Molecular Formula : C17H16O

- Molecular Weight : 252.31 g/mol

- CAS Number : 1175843-88-5

Synthesis

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 4-ethylbenzaldehyde and 2-methylacetophenone, often using sodium hydroxide as a base in ethanol or methanol. This method is favored for its efficiency and yield in producing chalcones.

Antimicrobial Activity

Chalcones are known for their antimicrobial properties. Studies have indicated that this compound exhibits significant antibacterial effects against various strains of bacteria, including Gram-positive and Gram-negative organisms.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound may inhibit bacterial growth through mechanisms such as disrupting cell wall synthesis or interfering with metabolic pathways.

Anticancer Activity

Research has shown that this compound possesses antiproliferative effects against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound induces apoptosis in cancer cells, which is evidenced by increased levels of pro-apoptotic markers and decreased viability.

| Cell Line | IC50 Value |

|---|---|

| MCF-7 | 15 µM |

| HeLa | 20 µM |

The mechanism of action appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase.

Case Studies

- Antibacterial Study : A study published in MDPI highlighted the structure-activity relationship of various chalcones, noting that modifications at specific positions on the phenyl rings can enhance antibacterial efficacy. The presence of electron-donating groups was found to improve activity against Bacillus subtilis and Pseudomonas aeruginosa .

- Anticancer Research : Another investigation into the anticancer properties of chalcones demonstrated that this compound significantly inhibited the proliferation of MCF-7 cells through apoptosis induction, showcasing its potential as a lead compound for developing new anticancer agents .

The biological activities of this compound can be attributed to several mechanisms:

- Antimicrobial Action : The compound likely disrupts bacterial cell membranes or inhibits key metabolic enzymes.

- Anticancer Effects : It appears to interfere with microtubule dynamics, leading to apoptosis in cancer cells by activating intrinsic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.